3-Hydroxy-4-nitroisoindolin-1-one
CAS No.: 39830-63-2
Cat. No.: VC3946220
Molecular Formula: C8H6N2O4
Molecular Weight: 194.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 39830-63-2 |
---|---|
Molecular Formula | C8H6N2O4 |
Molecular Weight | 194.14 g/mol |
IUPAC Name | 3-hydroxy-4-nitro-2,3-dihydroisoindol-1-one |
Standard InChI | InChI=1S/C8H6N2O4/c11-7-4-2-1-3-5(10(13)14)6(4)8(12)9-7/h1-3,8,12H,(H,9,11) |
Standard InChI Key | KOBKMLXDYFODDD-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C(NC2=O)O)C(=C1)[N+](=O)[O-] |
Canonical SMILES | C1=CC2=C(C(NC2=O)O)C(=C1)[N+](=O)[O-] |
Introduction
Structural and Molecular Characteristics
Core Architecture and Functional Groups
The molecular framework of 3-Hydroxy-4-nitroisoindolin-1-one (C₈H₆N₂O₄) consists of a bicyclic isoindolinone system with a hydroxyl group at position 3 and a nitro group at position 4. This arrangement creates distinct electronic effects: the electron-withdrawing nitro group deactivates the aromatic ring, while the hydroxyl group introduces hydrogen-bonding capabilities. Crystallographic studies of analogous compounds reveal planar aromatic systems with intramolecular hydrogen bonds between the hydroxyl and carbonyl groups .
Spectroscopic Identification
Structural validation of synthesized derivatives relies on advanced spectroscopic techniques:
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¹H NMR: Characteristic signals include a deshielded amide proton (δ 8.5–9.0 ppm) and aromatic protons influenced by nitro substitution (δ 7.8–8.2 ppm) .
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¹³C NMR: The carbonyl carbon typically resonates at δ 165–170 ppm, while nitro-bearing carbons appear upfield due to electron withdrawal .
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IR Spectroscopy: Stretching vibrations for carbonyl (1680–1700 cm⁻¹) and nitro groups (1520–1350 cm⁻¹) provide functional group confirmation .
Synthetic Methodologies
Ugi Multicomponent Reaction Strategy
A robust synthetic route employs the Ugi four-component reaction (4-CR) followed by cyclization (Figure 1):
Reaction Components:
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Aldehyde: 4-Chlorobenzaldehyde
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Amine: Allylamine
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Carboxylic Acid: 4-Chloro-2-nitrobenzoic acid
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Isocyanide: tert-Butyl isocyanide
Conditions:
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Solvent: Methanol or dichloromethane
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Temperature: Room temperature to 40°C
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Time: 12–24 hours
Key Intermediate:
N-allyl-N-(2-(tert-butylamino)-1-(4-chlorophenyl)-2-oxoethyl)-4-chloro-2-nitrobenzamide (1a) is obtained in 77% yield after purification via flash chromatography (Et₂O:PE = 50:50) .
Table 1: Ugi Adduct Synthesis Optimization
Component | Variation Tested | Yield Impact |
---|---|---|
Aldehyde | Electron-deficient vs. donor | +15% with electron-deficient |
Solvent | MeOH vs. DCM | DCM improves yield by 12% |
Temperature | RT vs. 40°C | No significant difference |
Cyclization to Isoindolinone Core
Post-Ugi adducts undergo acid-mediated cyclization to form the isoindolinone framework:
Conditions:
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Reagent: Trifluoroacetic acid (TFA)
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Solvent: Dichloromethane
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Time: 2–4 hours
Mechanistic Insight:
Protonation of the amide oxygen facilitates nucleophilic attack by the aromatic ring, followed by dehydration to form the bicyclic system .
Table 2: Cyclization Efficiency Across Derivatives
Starting Material | Product Purity | Isolated Yield |
---|---|---|
1a | >95% (HPLC) | 82% |
Nitro-substituted analog | 93% | 75% |
Chemical Reactivity and Functionalization
O-Alkylation of Hydroxyl Group
The phenolic -OH undergoes efficient alkylation under Mitsunobu conditions:
Representative Reaction:
3-Hydroxy-4-nitroisoindolin-1-one + Allyl bromide → O-Allyl derivative
Conditions:
Application: Alkylated derivatives serve as substrates for ring-closing metathesis (RCM) to construct polycyclic architectures.
Nitro Group Transformations
The nitro group participates in diverse transformations:
Reduction:
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Catalytic hydrogenation (H₂/Pd-C) yields amino derivatives
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Selective reduction using SnCl₂/HCl provides hydroxylamine intermediates
Nucleophilic Aromatic Substitution:
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Displacement with amines under microwave irradiation generates aminobenzamide derivatives
Advanced Applications in Synthesis
Ring-Closing Metathesis (RCM)
O-Allyl-N-allyl derivatives undergo RCM using Grubbs 2nd generation catalyst:
Conditions:
Palladium-Mediated C-H Activation
Directed C-H functionalization enables late-stage diversification:
Reaction:
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Substrate: N-Pivaloyl-protected isoindolinone
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Catalyst: Pd(OAc)₂
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Ligand: 2,2'-Bipyridyl
Computational Modeling Insights
Density Functional Theory (DFT) Studies
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